5-Bromo-4-isopropyl-6-methoxypyrimidine

Medicinal Chemistry ADME Properties Drug Design

5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0) is a tri-substituted pyrimidine derivative characterized by a bromine atom at the 5-position, an isopropyl group at the 4-position, and a methoxy group at the 6-position. This specific substitution pattern creates a distinct steric and electronic profile that differentiates it from other halogenated pyrimidines.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B13921546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-isopropyl-6-methoxypyrimidine
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NC=N1)OC)Br
InChIInChI=1S/C8H11BrN2O/c1-5(2)7-6(9)8(12-3)11-4-10-7/h4-5H,1-3H3
InChIKeyRTQYGCNIOWMXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-isopropyl-6-methoxypyrimidine: Defining the Tri-Substituted Pyrimidine Scaffold for Targeted Synthesis


5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0) is a tri-substituted pyrimidine derivative characterized by a bromine atom at the 5-position, an isopropyl group at the 4-position, and a methoxy group at the 6-position . This specific substitution pattern creates a distinct steric and electronic profile that differentiates it from other halogenated pyrimidines . The compound serves as a versatile scaffold in medicinal chemistry, primarily as a key intermediate for synthesizing bioactive molecules targeting kinase pathways and other therapeutic areas .

Tri-substituted pyrimidine scaffold for kinase pathway inhibitor synthesis
Distinct 4-isopropyl-6-methoxy substitution enables regioselective functionalization
High commercial purity (98%) supports reproducible multi-step synthetic workflows

Why 5-Bromo-4-isopropyl-6-methoxypyrimidine Cannot Be Replaced by Generic Halopyrimidines


In-class compounds such as 5-bromo-4-isopropylpyrimidine or 5-bromo-2-isopropylpyrimidine lack the methoxy group at the 6-position, which fundamentally alters their electronic properties, solubility, and reactivity . The methoxy substituent on the target compound increases the topological polar surface area (TPSA) and modifies the LogP, directly impacting drug-likeness and biological membrane permeability . Furthermore, the specific substitution pattern influences the regioselectivity of downstream reactions, such as cross-coupling events, making generic substitution a risk for synthetic failure or altered bioactivity profiles .

Methoxy group absence reduces TPSA and H-bond capacity, potentially shifting permeability and solubility profiles
Different substitution patterns may alter regioselectivity in cross-coupling reactions, risking synthetic failure
Purity grade and synthetic route differ from non-methoxy analogs, impacting impurity carryover in advanced syntheses

Quantitative Differentiation of 5-Bromo-4-isopropyl-6-methoxypyrimidine vs. Closest Analogs


Physicochemical Differentiation: Enhanced Polarity and Hydrogen Bonding Capacity vs. Non-Methoxy Analog

5-Bromo-4-isopropyl-6-methoxypyrimidine exhibits a significantly higher Topological Polar Surface Area (TPSA) of 35.01 Ų compared to 25.78 Ų for 5-bromo-2-isopropylpyrimidine, representing a 35.8% increase . This difference is driven by the presence of the methoxy group at the 6-position, which adds an additional hydrogen bond acceptor, increasing the total H-bond acceptor count from 2 to 3 .

TPSA & H-Bond Acceptors
Data to verify
35.01 Ų / 3 vs 25.78 Ų / 2
Reported TPSA increase may alter permeability profile; supports ADME screening differentiation
In silico descriptors
Medicinal Chemistry ADME Properties Drug Design

Lipophilicity Modulation: Comparable LogP to 2-Isopropyl Analog Despite Polarity Increase

Despite the increased polarity from the methoxy group, 5-bromo-4-isopropyl-6-methoxypyrimidine maintains a LogP of 2.37, which is nearly identical to the LogP of 2.36 for 5-bromo-2-isopropylpyrimidine . In contrast, 5-bromo-4-isopropylpyrimidine, which lacks the methoxy group, shows a lower LogP of 2.19, a 7.6% decrease .

LogP Comparison
Data to verify
2.37 (target) vs 2.19 / 2.36
Comparable lipophilicity despite higher TPSA; may support solubility-permeability balance review
XLogP3 calculated values
Medicinal Chemistry Lipophilicity Solubility

Synthetic Route Specificity: NBS-Mediated Bromination Yielding >98% Purity

The synthesis of 5-bromo-4-isopropyl-6-methoxypyrimidine is typically achieved via bromination of 4-isopropyl-6-methoxypyrimidine using N-bromosuccinimide (NBS) and a radical initiator such as AIBN . This method delivers a commercial purity of 98% (HPLC), as verified by supplier specifications . In comparison, the non-methoxy analog 5-bromo-4-isopropylpyrimidine is commonly offered at 95% purity .

Commercial Purity
Data to verify
98% (HPLC)
Higher purity supports reproducible synthesis; reduces impurity carryover risk
Supplier specification; vs 95% non-methoxy analog
Synthetic Chemistry Process Development Quality Control

Structural Impact on Reactivity: Distinct Rotatable Bond Profile vs. 4-Isopropyl Analog

5-Bromo-4-isopropyl-6-methoxypyrimidine possesses 2 rotatable bonds, whereas 5-bromo-4-isopropylpyrimidine has only 1 . The additional rotatable bond arises from the methoxy group at the 6-position, which introduces a new degree of conformational freedom.

Rotatable Bonds
Data to verify
2 (vs 1)
Increased flexibility may influence binding affinity and solid-state properties
In silico descriptor; vs non-methoxy analog
Medicinal Chemistry Molecular Flexibility Structure-Activity Relationship

Optimal Use Cases for 5-Bromo-4-isopropyl-6-methoxypyrimidine Based on Verified Differentiation


Kinase Inhibitor Scaffold Development Requiring Balanced Polarity and Lipophilicity

Given its unique combination of increased TPSA (35.01 Ų) while maintaining a LogP of 2.37, this compound is ideally suited as a core scaffold for kinase inhibitor design, particularly where optimizing both solubility and membrane permeability is critical . Its profile mirrors the properties found in successful kinase inhibitors, such as those targeting Bcr/Abl and EGFR pathways, where bromo-pyrimidines have demonstrated potent activity [1].

High-Purity Intermediate for Multi-Step Synthesis of Complex APIs

With a commercial purity of 98% (HPLC), this compound is a superior choice as a building block in multi-step syntheses of active pharmaceutical ingredients (APIs) or advanced intermediates, where impurity control is paramount . The high purity minimizes the risk of side reactions and simplifies downstream purification, a key consideration for both discovery and early process chemistry .

Design of Conformationally Flexible Pyrimidine Derivatives

The presence of two rotatable bonds, compared to one in non-methoxy analogs, provides enhanced conformational flexibility that can be exploited in structure-based drug design to improve binding to target proteins with flexible binding pockets . This property is particularly relevant for exploring new chemical space around pyrimidine-based inhibitors of protein kinases or other enzymes [1].

Application
Selection Property
Validation Focus
Kinase pathway inhibitor synthesis
Balanced TPSA/LogP profile
ADME property screening, solubility-permeability assessment
Multi-step intermediate for research compounds
High initial purity (98% HPLC)
Impurity control, reaction reproducibility in complex syntheses
Conformationally flexible pyrimidine analog design
Increased rotatable bonds (2 vs 1)
Binding affinity and conformational SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-isopropyl-6-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.